molecular formula C17H14F2N4OS2 B2784713 N-(3,4-difluorophenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 894009-88-2

N-(3,4-difluorophenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No. B2784713
CAS RN: 894009-88-2
M. Wt: 392.44
InChI Key: SONZQZOIEGBYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-difluorophenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H14F2N4OS2 and its molecular weight is 392.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Effects of Related Compounds

  • Compounds similar to N-(3,4-difluorophenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide, such as acetamide and formamide derivatives, continue to hold commercial importance. Research over the years has considerably added to our knowledge about the biological consequences of exposure to these chemicals, indicating potential biomedical applications and environmental impacts (Kennedy, 2001).

Optoelectronic Material Applications

  • Quinazoline and pyrimidine derivatives, which share structural similarities with the target compound, have been extensively researched for their applications in electronic devices, luminescent elements, and photoelectric conversion elements. These studies highlight the value of incorporating such heterocyclic fragments into π-extended conjugated systems for creating novel optoelectronic materials (Lipunova et al., 2018).

Optical Sensors and Biological Applications

  • Pyrimidine derivatives, a category related to the chemical structure , have been utilized as exquisite sensing materials and possess a range of biological and medicinal applications. Their ability to form coordination as well as hydrogen bonds makes them suitable for use as sensing probes, suggesting potential applications in developing optical sensors and in various biological contexts (Jindal & Kaur, 2021).

Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications

  • Heterocyclic N-oxide derivatives, including pyridine and indazole N-oxides, are known for their versatility as synthetic intermediates and their biological significance. These compounds have shown promise in metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and medicinal applications, indicating a potential area of interest for research on this compound (Li et al., 2019).

Selective Cyclooxygenase Inhibitor Applications

  • Certain pyridazinone compounds have been identified as potent and selective COX-2 inhibitors, suggesting a role in managing pain and inflammation associated with conditions like arthritis. This insight into the therapeutic potential of vicinally disubstituted pyridazinones may offer clues to the biomedical applications of the compound (Asif, 2016).

properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N4OS2/c1-9-17(26-10(2)20-9)14-5-6-16(23-22-14)25-8-15(24)21-11-3-4-12(18)13(19)7-11/h3-7H,8H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONZQZOIEGBYHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.